Fmoc-Ser(Trt)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

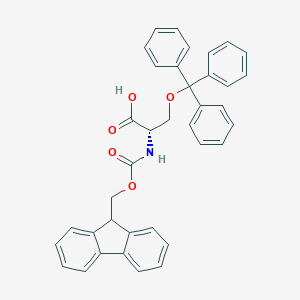

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H31NO5/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCARTONYOJORBQ-UMSFTDKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467933 | |

| Record name | Fmoc-Ser(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111061-56-4 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111061-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Ser(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Ser(Trt)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-O-trityl-L-serine, commonly abbreviated as Fmoc-Ser(Trt)-OH, is a pivotal amino acid derivative employed in solid-phase peptide synthesis (SPPS). Its strategic use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine and the trityl (Trt) group for the serine hydroxyl side-chain offers distinct advantages in the synthesis of complex peptides. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols.

Chemical Properties and Specifications

This compound is a white to off-white powder.[1][2] Key quantitative data for this compound are summarized in the tables below, compiled from various suppliers and safety data sheets.

| Identifier | Value | Reference |

| CAS Number | 111061-56-4 | [3] |

| Molecular Formula | C37H31NO5 | [3][4] |

| Molecular Weight | 569.65 g/mol | [1] |

| Synonyms | Fmoc-O-trityl-L-serine, Nα-Fmoc-O-trityl-L-serine | [3][5] |

| Physicochemical Property | Value | Reference |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 200-210 °C (decomposition) | |

| Solubility | Soluble in DMF | [2] |

| Optical Activity | [α]20/D +8.0±1°, c = 1% in DMF | |

| Storage Temperature | 2-8°C |

| Quality Specification | Value | Reference |

| Purity (HPLC) | ≥98.0% | [6] |

| Assay (Acidimetric) | ≥95.0% | |

| Water Content (K.F.) | ≤ 2.0 % |

Advantages in Solid-Phase Peptide Synthesis

The selection of protecting groups is a critical factor in the success of SPPS. The trityl group protecting the serine side-chain in this compound offers several benefits over the more common tert-butyl (tBu) group.[1]

The Trt group is significantly more acid-labile than the tBu group.[1][7] This allows for its removal under milder acidic conditions, which is particularly advantageous for the synthesis of peptides containing sensitive residues prone to degradation by strong acids.[1] The use of trityl-protected amino acids can lead to purer peptide products compared to those synthesized with standard tBu-protected counterparts.[6] The triphenylmethyl cation generated during the cleavage of the Trt group is more stable and more easily scavenged than the tert-butyl cation, minimizing the risk of side reactions such as the alkylation of sensitive residues like tryptophan and methionine.[1]

Furthermore, the Trt group can be selectively removed on-resin, leaving other protecting groups intact.[8][9] This orthogonality is invaluable for on-resin modifications of the serine side-chain, such as phosphorylation.[8]

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving this compound in Fmoc-based solid-phase peptide synthesis.

Resin Swelling

Objective: To prepare the solid support for peptide synthesis.

Materials:

-

Appropriate resin (e.g., Rink Amide resin, 2-chlorotrityl chloride resin)

-

N,N-Dimethylformamide (DMF)

-

Peptide synthesis vessel

Procedure:

-

Place the desired amount of resin into the peptide synthesis vessel.

-

Add a sufficient volume of DMF to cover the resin completely.

-

Allow the resin to swell for at least 30 minutes to 1 hour at room temperature with gentle agitation.[1][10]

-

Drain the DMF from the vessel.

Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

Materials:

-

Fmoc-protected peptide-resin

-

DMF

-

Dichloromethane (DCM)

Procedure:

-

Add the 20% piperidine in DMF solution to the swollen peptide-resin.

-

Agitate the mixture for 5 minutes, then drain the solution.[1]

-

Add a fresh aliquot of the 20% piperidine in DMF solution.

-

Continue agitation for an additional 15 minutes to ensure complete Fmoc removal.[1]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.[1][11]

Caption: Fmoc deprotection workflow.

Amino Acid Coupling

Objective: To couple this compound to the deprotected N-terminus of the peptide-resin.

Materials:

-

This compound

-

Deprotected peptide-resin

-

Coupling reagents:

-

DMF

Procedure (using DIC/OxymaPure®):

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.[1]

-

Allow the mixture to pre-activate for 15 minutes at room temperature.[1]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 2 hours at room temperature.[1]

-

Drain the coupling solution.

-

Wash the resin with DMF (5 times) and DCM (3 times).[1]

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.[11]

Caption: General workflow for SPPS.

Cleavage and Global Deprotection

Objective: To cleave the synthesized peptide from the resin and remove all side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H2O) (95:2.5:2.5, v/v/v)[11]

-

Cold diethyl ether

Procedure:

-

Wash the peptide-resin with DCM and dry it under vacuum.[11]

-

Add the cleavage cocktail to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.[11]

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[11]

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether to remove scavengers and organic by-products.[11]

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase HPLC.

Signaling Pathways and Logical Relationships

This compound is a building block in the chemical synthesis of peptides and does not directly participate in biological signaling pathways. However, the logical workflow of its use in SPPS can be visualized. The diagram below illustrates the relationship between the protecting groups and the reagents used in the synthesis process.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. scbt.com [scbt.com]

- 6. This compound [cem.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. This compound Novabiochem® | 111061-56-4 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to Fmoc-Ser(Trt)-OH: Application in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-O-trityl-L-serine (Fmoc-Ser(Trt)-OH), a key building block in solid-phase peptide synthesis (SPPS). This document details its physicochemical properties, supplier information, and provides in-depth experimental protocols for its application, particularly in the synthesis of complex and modified peptides.

Introduction to this compound

This compound is a derivative of the amino acid serine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain hydroxyl group is protected by a trityl (Trt) group. The Fmoc group is base-labile, typically removed by piperidine, while the Trt group is highly acid-labile, allowing for selective deprotection under mild acidic conditions. This orthogonality makes this compound a valuable reagent for synthesizing peptides where side-chain modification, such as phosphorylation, is desired.[1][2]

Physicochemical Properties and Supplier Information

The fundamental properties of this compound are summarized below. This information is crucial for its effective application in peptide synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 111061-56-4[3][4][5][6] |

| Molecular Formula | C₃₇H₃₁NO₅[3][6] |

| Molecular Weight | 569.65 g/mol [3][4][5][6] |

| Appearance | White to off-white powder |

| Purity | Typically ≥98%[3][5] |

| Storage Temperature | 2-8°C[6] |

Table 2: Selected Suppliers of this compound

| Supplier | Product Number (Example) | Purity |

| Sigma-Aldrich | 47563 | ≥98.0%[3] |

| MedChem Express | HY-W010734 | 99.97%[1][4] |

| Santa Cruz Biotechnology | sc-224433 | ≥98%[5] |

| Severn Biotech | 60-1137-25 | Not specified[7] |

| Alkali Scientific | 8520460005 | Not specified[8] |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in solid-phase peptide synthesis.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The standard cycle for incorporating an amino acid in Fmoc-based SPPS involves deprotection of the N-terminal Fmoc group on the growing peptide chain, followed by coupling of the next Fmoc-protected amino acid.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. digital.csic.es [digital.csic.es]

Solubility and Stability of Fmoc-Ser(Trt)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-α-(9-Fluorenylmethoxycarbonyl)-O-trityl-L-serine (Fmoc-Ser(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding these parameters is paramount for optimizing peptide coupling reactions, minimizing impurities, and ensuring the synthesis of high-quality peptides. This document offers quantitative solubility data, detailed experimental protocols for stability assessment, and a discussion of the factors influencing the integrity of this key reagent.

Introduction

This compound is an essential amino acid derivative used in the synthesis of peptides and proteins. The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, which is selectively removed under basic conditions. The trityl (Trt) group offers acid-labile protection for the hydroxyl side chain of serine, preventing undesirable side reactions during peptide elongation. The solubility and stability of this reagent in various organic solvents directly impact its handling, storage, and reactivity in automated and manual peptide synthesis.

Solubility Profile

The solubility of this compound is a critical factor for achieving homogeneous conditions during the coupling step in SPPS. Poor solubility can lead to incomplete reactions and the formation of deletion sequences. The bulky and hydrophobic nature of both the Fmoc and Trt protecting groups dictates the solubility of this derivative primarily in polar aprotic organic solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound in common SPPS solvents has been compiled from various sources, including manufacturer specifications and scientific literature. The following table summarizes the available data.

| Solvent | Abbreviation | Solubility (mg/mL) | Molar Solubility (approx. M) | Reference |

| N,N-Dimethylformamide | DMF | ~285 | ~0.5 | Manufacturer Data |

| Dimethyl sulfoxide | DMSO | 100 | 0.176 | [1] |

| N-Methyl-2-pyrrolidone | NMP | Data not available | - | - |

| Dichloromethane | DCM | Data not available | - | - |

| Tetrahydrofuran | THF | Data not available | - | - |

| Acetonitrile | ACN | Data not available | - | - |

Note: The solubility in DMF is calculated based on the manufacturer's statement that 1 mmole is "clearly soluble" in 2 mL of DMF. Actual solubility may be higher.

Stability Profile

The stability of this compound is crucial for its storage and use in synthesis. Degradation of the molecule can lead to the formation of impurities that are difficult to remove during purification. The two primary points of lability are the base-sensitive Fmoc group and the acid-sensitive Trt group.

Stability of the Fmoc Protecting Group

The Fmoc group is notoriously susceptible to cleavage by bases. While this lability is exploited for its removal during SPPS with piperidine, premature deprotection can occur in the presence of basic impurities in solvents or upon prolonged storage in solution.

-

In Solution: Solutions of Fmoc-amino acids in DMF, a common solvent for SPPS, can be unstable over time, especially if the DMF contains basic impurities like dimethylamine. It is recommended to use high-purity, peptide-synthesis-grade DMF and to prepare solutions of this compound fresh whenever possible. Studies on other Trt-protected amino acids, such as Fmoc-His(Trt)-OH, have shown significant degradation in DMF over a 10-day period at room temperature.

Stability of the Trityl (Trt) Protecting Group

The Trt group is a bulky, acid-labile protecting group. Its removal is typically achieved at the end of the synthesis using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).

-

Acid Lability: The Trt group is highly sensitive to acidic conditions. It can be selectively cleaved on-resin using dilute solutions of TFA (e.g., 1-5% in DCM), allowing for side-chain modifications.

-

Base Stability: The Trityl group is generally stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF).[2]

Thermal Stability

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP, DCM, THF, ACN)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 200 mg) into a vial.

-

Add a known volume of the solvent (e.g., 1 mL).

-

Vortex the mixture vigorously for 2 minutes.

-

Allow the suspension to equilibrate at a constant temperature (e.g., 25°C) for 24 hours with intermittent shaking to ensure saturation.

-

-

Sample Preparation:

-

Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards and the diluted sample onto the HPLC system.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. The result will be the solubility of this compound in the chosen solvent at the specified temperature.

-

Protocol for Assessing Stability by HPLC

This protocol describes a stability-indicating HPLC method to monitor the degradation of this compound in different solvents over time.

Materials:

-

This compound

-

Solvents of interest (e.g., DMF, NMP)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound in the solvents of interest at a known concentration (e.g., 10 mg/mL).

-

Store the solutions at a defined temperature (e.g., room temperature).

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot of each solution.

-

Dilute the aliquot with a suitable mobile phase to a concentration appropriate for HPLC analysis.

-

-

HPLC Conditions:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A typical gradient would be a linear increase from 30% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm (for the Fmoc group)

-

Column Temperature: 30°C

-

-

Data Analysis:

-

Integrate the peak area of the intact this compound and any new peaks that appear over time, which would correspond to degradation products.

-

Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).

-

Plot the percentage of intact this compound against time to determine the stability profile in each solvent.

-

Visualizations

Experimental Workflow for Solubility Determination

References

The Strategic Advantage of Fmoc-Ser(Trt)-OH in Modern Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of protecting groups is a critical determinant of success, directly impacting the purity, yield, and ultimately, the biological activity of the final peptide. For the incorporation of serine, a ubiquitous and functionally important amino acid, Fmoc-Ser(Trt)-OH has emerged as a superior choice in many applications, particularly in the synthesis of complex, aggregation-prone, or modified peptides. This technical guide provides a comprehensive overview of the core advantages of utilizing this compound, supported by comparative data, detailed experimental protocols, and visual workflows to inform and guide researchers in their synthetic strategies.

Core Advantages of this compound

The strategic utility of this compound in solid-phase peptide synthesis (SPPS) stems primarily from the unique properties of the trityl (Trt) protecting group for the serine hydroxyl function. Compared to the more conventional tert-butyl (tBu) group, the Trt group offers distinct advantages in terms of lability, steric hindrance, and suitability for side-chain modifications.

Enhanced Purity of Crude Peptides Through Mild Cleavage

The trityl group is significantly more acid-labile than the tBu group.[1] This allows for its removal under much milder acidic conditions, typically using a dilute solution of trifluoroacetic acid (TFA).[2] This mild deprotection strategy is paramount for preventing the formation of deleterious side products, especially in peptides containing sensitive residues such as tryptophan (Trp) and methionine (Met).

During cleavage with high concentrations of TFA, the tBu group generates a stable tert-butyl cation. This reactive carbocation can subsequently re-alkylate electron-rich side chains, leading to impurities that are often difficult to separate from the target peptide. The trityl cation, being bulkier and more readily scavenged, minimizes these side reactions, resulting in a significantly purer crude peptide product.[3]

Mitigation of Peptide Aggregation

Peptide aggregation during SPPS is a major obstacle, leading to incomplete reactions, low yields, and challenging purification. This phenomenon is particularly prevalent in "difficult sequences," such as those with high hydrophobicity or repeating residues like poly-serine tracts.[1] The bulky steric profile of the trityl group plays a crucial role in disrupting the inter-chain hydrogen bonding that drives aggregation.[1] By creating a larger distance between peptide chains on the solid support, this compound helps to maintain a more solvated and accessible environment for efficient coupling and deprotection steps.

Enabling Selective On-Resin Side-Chain Modification

One of the most powerful applications of this compound is in the synthesis of peptides with post-translational modifications, most notably phosphorylation. The significant difference in acid lability between the Trt and tBu groups allows for the selective deprotection of the serine side chain while the peptide remains anchored to the resin and other side chains (protected with tBu or similar groups) remain intact.[4] This orthogonality is key for performing on-resin modifications like phosphorylation at specific serine residues.[4]

Quantitative Data Presentation

The advantages of using Trt-protected amino acids are evident in the improved purity of the resulting crude peptides. The following table summarizes purity data from a comparative study by Barlos et al. (1998), which highlights the superior performance of the Fmoc/Trt strategy over the Fmoc/tBu strategy in the synthesis of model peptides containing sensitive residues.[3]

| Peptide Sequence | Protecting Group Strategy | Crude Peptide Purity (%) |

| Fmoc-Ser-Met-Ser-Met-Ser-OH | Fmoc/tBu | 68 |

| Fmoc-Ser-Met-Ser-Met-Ser-OH | Fmoc/Trt | 98 |

| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | Fmoc/tBu | 43 |

| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | Fmoc/Trt | 92 |

Data sourced from Barlos, K. et al. (1998).[3]

Experimental Protocols

Standard Solid-Phase Peptide Synthesis (SPPS) Cycle with this compound

This protocol outlines a standard manual SPPS cycle for the incorporation of this compound.

1. Resin Swelling:

-

Swell the appropriate resin (e.g., Rink Amide resin for peptide amides) in dimethylformamide (DMF) for at least 1 hour.

2. Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

3. Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 2.9 equivalents), and an activation base (e.g., DIPEA, 6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction completion using a qualitative method (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, a second coupling may be necessary.

-

Wash the resin with DMF (5 times) and DCM (3 times).

4. Repeat Cycle:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Selective On-Resin Deprotection of the Trityl Group

This protocol is for the selective removal of the Trt group from the serine side chain, enabling subsequent on-resin modification.

1. Peptide-Resin Preparation:

-

Ensure the N-terminal Fmoc group of the peptide-resin is protected.

2. Selective Deprotection Cocktail:

-

Prepare a solution of 1-5% TFA in DCM. The exact concentration may require optimization depending on the peptide sequence and other protecting groups present.

3. Deprotection Procedure:

-

Wash the peptide-resin with DCM.

-

Treat the resin with the selective deprotection cocktail for 2 minutes, repeating 5-10 times until deprotection is complete (monitored by HPLC analysis of a small cleaved sample).

-

Wash the resin thoroughly with DCM to remove the TFA.

-

Wash with a solution of 10% DIPEA in DMF to neutralize any residual acid.

-

Wash thoroughly with DMF and DCM.

Global Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of all acid-labile side-chain protecting groups.

1. Resin Preparation:

-

Perform a final Fmoc deprotection if the N-terminus is to be free.

-

Wash the resin with DMF and DCM, and then dry under vacuum.

2. Cleavage Cocktail:

-

Prepare a cleavage cocktail suitable for Trt-containing peptides. A common and effective cocktail is Reagent B :

-

Trifluoroacetic acid (TFA): 88% (v/v)

-

Phenol: 5% (v/v)

-

Water: 5% (v/v)

-

Triisopropylsilane (TIS): 2% (v/v)

-

3. Cleavage Procedure:

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per 1 g of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

-

Collect the peptide precipitate by centrifugation and wash with cold diethyl ether.

-

Dry the crude peptide under vacuum.

Mandatory Visualizations

Caption: A generalized workflow for solid-phase peptide synthesis incorporating this compound.

Caption: Workflow for the synthesis of phosphoserine-containing peptides using on-resin modification.

Caption: A simplified signaling pathway illustrating the role of phosphoserine-containing peptides.

References

An In-depth Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS), the predominant method for chemically synthesizing peptides. We will delve into the core principles, detailed experimental protocols, quantitative parameters, and critical considerations for successful peptide synthesis.

Core Principles of Fmoc-SPPS

Fmoc-SPPS is a cyclical process that enables the stepwise assembly of amino acids into a desired peptide sequence on an insoluble solid support, or resin.[1][2] This methodology is favored for its mild reaction conditions and relies on an "orthogonal" protection strategy.[2] The α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while the amino acid side chains are protected by acid-labile groups.[2] This ensures the controlled, unidirectional elongation of the peptide chain.

The synthesis cycle consists of three fundamental steps that are repeated for each amino acid addition:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a weak base, typically a solution of piperidine in a polar apathetic solvent like N,N-dimethylformamide (DMF).[1][2] This exposes a free amine group, which will form the next peptide bond.

-

Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus by a coupling reagent. This activated amino acid is then reacted with the free amine on the resin-bound peptide to form a new peptide bond.[2]

-

Washing: Following each deprotection and coupling step, the resin is extensively washed to remove excess reagents and byproducts, which is crucial for the purity of the final peptide.[2]

This cycle is repeated until the desired peptide sequence is fully assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups using a strong acid, such as trifluoroacetic acid (TFA).[1][2]

The Fmoc-SPPS Workflow: A Visual Representation

The logical progression of Fmoc-SPPS can be visualized as a cyclical workflow.

The core chemical transformations in Fmoc-SPPS are central to understanding the process.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Side-Chain Protection

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the selective and temporary masking of reactive amino acid side chains is a fundamental prerequisite for achieving high-purity, target peptides. This technical guide provides an in-depth exploration of the core principles of side-chain protection, detailing the chemical logic, common protecting groups, and the experimental protocols that underpin modern peptide chemistry.

The Principle of Orthogonal Protection

The successful synthesis of peptides, particularly via Solid-Phase Peptide Synthesis (SPPS), hinges on the concept of orthogonal protection .[1] This strategy involves the use of multiple classes of protecting groups within the same molecule, where each class is removable by a specific chemical mechanism that does not affect the others. This allows for the selective deprotection of either the temporary Nα-amino protecting group for chain elongation or a specific side-chain protecting group for on-resin modifications, all while the other protecting groups and the peptide-resin linkage remain intact.[2][3]

The two predominant orthogonal protection schemes in modern peptide synthesis are the Boc/Bzl and Fmoc/tBu strategies.[4][5]

-

Boc/Bzl Strategy: This approach utilizes the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection. While both are removed by acid, their lability is graduated; the Boc group is removed by moderate acid (e.g., trifluoroacetic acid - TFA), while the Bzl-type groups require a much stronger acid (e.g., hydrofluoric acid - HF) for cleavage.[2][6]

-

Fmoc/tBu Strategy: This is the more widely used strategy due to its milder conditions.[7] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[6][8] The orthogonality is clear: the Fmoc group is removed by a base (typically piperidine), while the tBu groups are cleaved by TFA.[5]

// Nodes Full_Protected [label="Fully Protected Peptide on Resin\n(Nα-PG, Side-Chain-PGs)", fillcolor="#F1F3F4", fontcolor="#202124"]; N_alpha_Deprotected [label="Nα-Deprotected Peptide\n(Free Amine)", fillcolor="#FFFFFF", fontcolor="#202124"]; Elongated [label="Elongated Peptide\n(New AA Coupled)", fillcolor="#F1F3F4", fontcolor="#202124"]; Side_Chain_Deprotected [label="Side-Chain Deprotected Peptide\n(Specific Side-Chain Exposed)", fillcolor="#FFFFFF", fontcolor="#202124"]; Modified [label="Side-Chain Modified Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Cleavage [label="Final Cleaved & Deprotected Peptide", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Full_Protected -> N_alpha_Deprotected [label="Nα-Deprotection\n(e.g., Piperidine for Fmoc)", color="#34A853"]; N_alpha_Deprotected -> Elongated [label="Amino Acid Coupling", color="#4285F4"]; Elongated -> Full_Protected [label="Cycle Repeats", style=dashed, color="#5F6368"];

Full_Protected -> Side_Chain_Deprotected [label="Orthogonal Side-Chain\nDeprotection (e.g., Hydrazine for Dde)", color="#EA4335"]; Side_Chain_Deprotected -> Modified [label="On-Resin Modification\n(e.g., Cyclization, Labeling)", color="#FBBC05"]; Modified -> Final_Cleavage [label="Global Deprotection\n& Cleavage from Resin (e.g., TFA)", color="#202124"]; Elongated -> Final_Cleavage [label="Global Deprotection\n& Cleavage from Resin (e.g., TFA)", color="#202124"]; } . Caption: Logical workflow of orthogonal protection in SPPS.

Classification and Selection of Side-Chain Protecting Groups

The choice of a side-chain protecting group is dictated by the specific amino acid, the overall synthetic strategy (Fmoc/tBu or Boc/Bzl), and whether any orthogonal, on-resin modifications are planned.[9] Below is a summary of commonly used protecting groups for trifunctional amino acids.

Table 1: Common Side-Chain Protecting Groups in Fmoc/tBu Strategy

| Amino Acid | Functional Group | Protecting Group (Abbr.) | Deprotection Conditions | Notes |

| Lysine (Lys), Ornithine (Orn) | ε-Amino | tert-Butoxycarbonyl (Boc) | TFA | Standard choice, stable to piperidine.[10] |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | 2% Hydrazine in DMF | Orthogonal to Fmoc and tBu; allows for side-chain modification.[11] | ||

| 4-Methyltrityl (Mtt) | 1% TFA in DCM | Highly acid-labile; for orthogonal modification.[1] | ||

| Aspartic Acid (Asp), Glutamic Acid (Glu) | β/γ-Carboxyl | tert-Butyl ester (OtBu) | TFA | Standard choice to prevent side-chain acylation.[1] |

| Allyl ester (OAll) | Pd(PPh₃)₄ / Scavenger | Orthogonal to Fmoc and tBu.[1] | ||

| Serine (Ser), Threonine (Thr), Tyrosine (Tyr) | Hydroxyl | tert-Butyl (tBu) | TFA | Standard choice to prevent O-acylation.[10] |

| Trityl (Trt) | 1% TFA in DCM (for Tyr) | More acid-labile than tBu, useful for selective deprotection. | ||

| Cysteine (Cys) | Thiol | Trityl (Trt) | TFA, scavengers required | Most common choice; susceptible to reattachment without scavengers.[12] |

| Acetamidomethyl (Acm) | Mercury(II) acetate or Iodine | Orthogonal; often used for selective disulfide bond formation. | ||

| tert-Butyl (tBu) | HF or other strong acids | Very stable, not removed by standard TFA cleavage.[1] | ||

| Arginine (Arg) | Guanidino | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | TFA | Most common and labile choice; deprotection in ~1-2 hours.[4][13] |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc) | TFA | Less labile than Pbf; requires longer deprotection (~3-4 hours).[4][13] | ||

| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) | TFA / Scavengers | Least labile; can require up to 12 hours for complete removal.[4] | ||

| Histidine (His) | Imidazole | Trityl (Trt) | TFA | Standard choice; helps reduce racemization during coupling.[1] |

| tert-Butoxycarbonyl (Boc) | TFA | Also commonly used.[10] | ||

| Tryptophan (Trp) | Indole | tert-Butoxycarbonyl (Boc) | TFA | Prevents oxidation and alkylation by carbocations during cleavage.[8] |

| Asparagine (Asn), Glutamine (Gln) | Amide | Trityl (Trt) | TFA | Prevents dehydration and side reactions at high temperatures.[4] |

Table 2: Quantitative Comparison of Deprotection Times and Conditions

| Protecting Group | Amino Acid | Deprotection Reagent/Conditions | Typical Time | Cleavage Yield/Notes |

| Pbf | Arginine | Standard TFA cocktail | ~1-2 hours | Generally high yields. A comparative study showed 69% yield vs. 46% for Pmc under the same 3-hour cleavage.[1] |

| Pmc | Arginine | Standard TFA cocktail | ~3-4 hours | Slower than Pbf, increased risk of side reactions.[4][13] |

| Mtr | Arginine | TFA with scavengers | Up to 12 hours | Very slow, particularly with multiple Arg residues.[4] |

| Mtt | Lysine, Histidine | 1-5% TFA in DCM | ~30 minutes | Highly acid-labile for orthogonal deprotection.[1] |

| Mmt | Lysine, Histidine | 1% TFA in DCM or Acetic Acid/TFE/DCM | < 30 minutes | More acid-labile than Mtt.[1] |

| Trt | Cysteine, Histidine | 90-95% TFA | 1-2 hours | Standard final cleavage condition. |

| Dde | Lysine | 2% Hydrazine in DMF | 3-10 minutes (repeated) | Rapid removal for orthogonal functionalization.[11] |

Key Experimental Protocols

The following section provides detailed methodologies for common procedures related to side-chain protection and deprotection in the context of Fmoc-based SPPS.

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines the iterative steps of Nα-Fmoc deprotection and amino acid coupling.

A. Fmoc Deprotection:

-

Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Drain and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine. A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine.[14]

B. Amino Acid Coupling (using HBTU/HOBt):

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add Diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin from step A.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

-

Perform a Kaiser test to confirm the completion of the coupling (ninhydrin should remain yellow, indicating no free primary amine). If the test is positive, the coupling step should be repeated.[14][15]

// Nodes Start [label="Start with Peptide-Resin\n(Nα-Fmoc protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="1. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#FFFFFF", fontcolor="#202124"]; Wash1 [label="2. Wash (DMF)", fillcolor="#FFFFFF", fontcolor="#202124"]; Kaiser1 [label="Kaiser Test (Optional)\n(Confirms free amine)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="3. Amino Acid Coupling\n(Activated AA, DIEA, DMF)", fillcolor="#FFFFFF", fontcolor="#202124"]; Wash2 [label="4. Wash (DMF, DCM)", fillcolor="#FFFFFF", fontcolor="#202124"]; Kaiser2 [label="Kaiser Test\n(Confirms complete coupling)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Repeat [label="Repeat Cycle for\nNext Amino Acid", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Proceed to Final Cleavage", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Deprotection [color="#202124"]; Deprotection -> Wash1 [color="#202124"]; Wash1 -> Kaiser1 [color="#202124"]; Kaiser1 -> Coupling [color="#202124"]; Coupling -> Wash2 [color="#202124"]; Wash2 -> Kaiser2 [color="#202124"]; Kaiser2 -> Repeat [label="Incomplete", color="#EA4335"]; Kaiser2 -> End [label="Complete & Last AA", color="#34A853"]; Repeat -> Deprotection [label="Continue Elongation", color="#4285F4", style=dashed]; Kaiser2 -> Repeat [label="Complete & Not Last AA", color="#34A853"]; } . Caption: Experimental workflow for a standard Fmoc-SPPS cycle.

Protocol 2: Orthogonal Deprotection of a Dde Group

This protocol is for the selective removal of a Dde protecting group from a lysine side chain to allow for on-resin modification.

-

Ensure the Nα-amino group is protected (e.g., with Fmoc or Boc).

-

Swell the Dde-protected peptide-resin in DMF.

-

Prepare a solution of 2% (v/v) hydrazine monohydrate in DMF.

-

Add the hydrazine solution to the resin (approx. 25 mL per gram of resin).

-

Agitate the mixture at room temperature for 3-5 minutes.

-

Drain the solution.

-

Repeat the hydrazine treatment (steps 4-6) two to three more times.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.

-

The lysine side-chain amine is now free for subsequent modification (e.g., acylation, alkylation, or attachment of a label).[5][11]

Protocol 3: Synthesis of Fmoc-L-Lys(Boc)-OH

This protocol describes the preparation of a commonly used protected amino acid monomer.

-

Dissolve L-lysine in a suitable solvent mixture (e.g., dioxane and water).

-

Protect the α-amino and carboxyl groups by forming a copper complex (e.g., by adding copper(II) sulfate).

-

Selectively protect the ε-amino group by reacting with Di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

-

Remove the copper complex by treatment with a chelating agent like EDTA or by precipitation as a sulfide with H₂S or Na₂S.

-

After removal of the copper, protect the α-amino group by reacting with 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSU) in a suitable solvent like aqueous acetone, maintaining a basic pH.

-

Acidify the reaction mixture to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum to yield Fmoc-L-Lys(Boc)-OH.[6][16]

Protocol 4: Final Cleavage and Global Deprotection

This protocol is for cleaving the completed peptide from the resin and removing all acid-labile side-chain protecting groups (e.g., tBu, OtBu, Boc, Trt, Pbf).

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. A common formulation ("Reagent K") is 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[17] The scavengers (phenol, thioanisole, EDT) are crucial to trap the reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like Trp, Met, and Cys.[18]

-

Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours. The duration may be extended for peptides with multiple, less labile protecting groups like Arg(Pmc).[4]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

// Nodes Start [label="Start: Completed Peptide-Resin\n(All PGs Intact)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="1. Wash and Dry Resin\n(DCM, N₂ Stream)", fillcolor="#FFFFFF", fontcolor="#202124"]; Cleavage [label="2. Add Cleavage Cocktail\n(e.g., TFA/Scavengers)", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="3. Incubate with Agitation\n(2-4 hours, RT)", fillcolor="#FFFFFF", fontcolor="#202124"]; Filter [label="4. Filter to Separate Resin", fillcolor="#FFFFFF", fontcolor="#202124"]; Precipitate [label="5. Precipitate Peptide\n(Add Filtrate to Cold Ether)", fillcolor="#FFFFFF", fontcolor="#202124"]; Isolate [label="6. Isolate by Centrifugation", fillcolor="#FFFFFF", fontcolor="#202124"]; Wash_Dry [label="7. Wash and Dry Crude Peptide", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Purify by HPLC", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Wash [color="#202124"]; Wash -> Cleavage [color="#202124"]; Cleavage -> Incubate [color="#202124"]; Incubate -> Filter [color="#202124"]; Filter -> Precipitate [label="Filtrate", color="#34A853"]; Precipitate -> Isolate [color="#202124"]; Isolate -> Wash_Dry [color="#202124"]; Wash_Dry -> End [color="#202124"]; } . Caption: General workflow for final peptide cleavage and deprotection.

Conclusion

The strategic use of side-chain protecting groups is indispensable in modern peptide chemistry. A thorough understanding of the principles of orthogonality, the lability of different protecting groups under various chemical conditions, and the precise execution of protection and deprotection protocols are critical for the successful synthesis of complex peptides. The Fmoc/tBu strategy, complemented by a diverse array of orthogonal protecting groups, provides a versatile and robust toolkit for researchers in basic science and therapeutic development alike. Careful planning and selection of these chemical tools are paramount to achieving high yields and purities in the final peptide product.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. Full orthogonality between Dde and Fmoc: the direct synthesis of PNA--peptide conjugates. | Semantic Scholar [semanticscholar.org]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. peptide.com [peptide.com]

- 6. CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 9. biosynth.com [biosynth.com]

- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. rsc.org [rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis procedure for protected lysine | Semantic Scholar [semanticscholar.org]

- 17. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (2009) | David S. King | 736 Citations [scispace.com]

- 18. luxembourg-bio.com [luxembourg-bio.com]

The Versatility of Trityl-Protected Amino Acids in Modern Research: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the strategic application of protecting groups is a cornerstone of success in complex molecular synthesis. Among these, the trityl group stands out for its unique properties and versatile applications. This technical guide delves into the core applications of trityl-protected amino acids in peptide synthesis, drug delivery, the creation of fluorescent probes, and the synthesis of unnatural amino acids, providing a comprehensive resource for leveraging this powerful chemical tool.

The triphenylmethyl (trityl) group, a bulky and acid-labile protecting group, has become an indispensable tool in the arsenal of synthetic chemists. Its primary function is the temporary protection of functional groups, particularly amines, hydroxyls, and thiols, preventing them from undergoing unwanted reactions during multi-step syntheses. The strategic advantage of the trityl group lies in its tunable acid lability, which can be modulated by the introduction of substituents on its phenyl rings, allowing for selective deprotection in the presence of other protecting groups.[1] This guide will explore the multifaceted applications of trityl-protected amino acids, offering detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to illuminate key processes.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The most prominent application of trityl-protected amino acids is in solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of peptides for research and therapeutic purposes.[2][3] In SPPS, the trityl group is predominantly used for the protection of the α-amino group of amino acids (Nα-protection) and the side chains of specific amino acids like histidine, cysteine, asparagine, and glutamine.[4][5]

The use of Nα-trityl-amino acids offers several advantages in SPPS. The bulkiness of the trityl group can help to reduce aggregation of the growing peptide chain, a common challenge in the synthesis of long or hydrophobic peptides.[2] Furthermore, trityl protection has been shown to improve the solubility of protected amino acid derivatives.[4]

For side-chain protection, the trityl group is particularly crucial for amino acids with reactive functionalities. For instance, the imidazole ring of histidine is effectively protected by a trityl group, preventing side reactions and racemization during peptide coupling.[4] Similarly, the thiol group of cysteine is commonly protected with a trityl group to prevent oxidation and disulfide bond formation during synthesis.[6][7] The acid lability of the trityl group allows for its removal during the final cleavage of the peptide from the solid support, along with other acid-labile side-chain protecting groups.

Orthogonal Protection Strategies

A key advantage of trityl-based protecting groups is their compatibility with orthogonal protection schemes. Different variants of the trityl group, such as the 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups, exhibit different degrees of acid lability.[4] This allows for the selective deprotection of one type of trityl group while others remain intact, enabling site-specific modifications of the peptide on the solid support, such as branching, cyclization, or the attachment of labels.[1]

Quantitative Data in SPPS

The efficiency of SPPS is often measured by the overall yield and purity of the final peptide. The choice of protecting groups, including trityl derivatives, can significantly impact these outcomes. The following tables summarize representative quantitative data from the literature.

| Amino Acid Derivative | Protection Method | Yield (%) | Reference |

| N-Trt-Gly-OMe | Trityl chloride, triethylamine in DCM/DMF | 99 | [2] |

| N-Trt-Leu-OMe | Trityl chloride, triethylamine in DCM/DMF | 93 | [2] |

| N-Trt-Val-OMe | Trityl chloride, triethylamine in DCM/DMF | 95 | [3] |

| N-Trt-Ile-OMe | Trityl chloride, triethylamine in DCM/DMF | 90 | [3] |

| N-Trt-Asn(Trt)-OH | Multi-step synthesis | 10 | [2] |

| N-Trt-Lys(Tfa)-OH | Multi-step synthesis | 14 | [2] |

Table 1: Representative Yields for the Synthesis of N-Trityl-Amino Acid Derivatives.

| Peptide Sequence | Synthesis Strategy | Overall Yield (%) | Purity (%) | Reference |

| H-Tyr-Gly-Gly-Phe-Leu-OH | Nα-Trityl SPPS | Not specified | High | [3] |

| α-factor (WHWLQLKPGQPMY) | Cys(Trt) side-chain anchoring | High | High | [8] |

| Cyclohexapeptides | Trityl resin-based SPPS | 29-41 | Not specified | [9] |

Table 2: Examples of Peptide Synthesis Yields Using Trityl-Protected Amino Acids.

Experimental Protocols in SPPS

Protocol 1: General Procedure for the Preparation of N-Trityl-Amino Acid Methyl Esters [2]

-

Suspend the amino acid methyl ester hydrochloride (1.0 eq) in dry chloroform.

-

Add triethylamine (2.2 eq) followed by triphenylchloromethane (1.0 eq).

-

Stir the mixture at room temperature for 6 hours.

-

Wash the solution twice with water and dry over sodium sulfate.

-

Evaporate the solvent in vacuo to obtain the N-trityl-amino acid methyl ester.

Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Cycle using Nα-Trityl-Amino Acids [10]

Drug Delivery Systems

The acid lability of the trityl group has been ingeniously exploited in the design of drug delivery systems, particularly for targeted cancer therapy. Trityl-based linkers are used to conjugate drugs to carrier molecules, such as peptides or polymers, creating prodrugs that are stable at physiological pH (around 7.4) but release the active drug in the acidic microenvironment of tumors or within the lysosomes of cancer cells (pH 4.5-6.5).[11][12][13]

The rate of drug release can be fine-tuned by modifying the substituents on the trityl linker. Electron-donating groups, such as methoxy groups, stabilize the trityl cation intermediate formed during cleavage, thus accelerating the release of the drug.[12] This tunability allows for the design of drug delivery systems with optimized release kinetics for specific therapeutic applications.

Quantitative Data in Drug Delivery

| Trityl Linker Derivative | Drug Conjugate | pH | Half-life (t1/2) of Drug Release (hours) | Reference |

| para-dimethoxytrityl (p-DMT) | Doxorubicin | 5.0 | < 1 | [11] |

| para-dimethoxytrityl (p-DMT) | Doxorubicin | 7.4 | 44 | [12] |

| para-dimethoxytrityl (p-DMT) | Gemcitabine | 5.0 | > 72 | [11] |

| meta-dimethoxytrityl (m-DMT) | LY207702 | Not specified | Faster release than p-MMT | [12] |

| para-monomethoxytrityl (p-MMT) | LY207702 | Not specified | Slower release than p-DMT | [12] |

| para-trityl (p-T) | LY207702 | Not specified | Slowest release | [12] |

Table 3: Half-lives of Drug Release from Various Trityl-Based Linkers at Different pH Values.

Experimental Protocols in Drug Delivery

Protocol 3: General Procedure for the Acid-Triggered Release of a Drug from a Trityl Linker [11]

-

Dissolve the peptide-drug conjugate containing the trityl linker in a buffer of the desired pH (e.g., pH 5.0 phosphate buffer).

-

Incubate the solution at 37°C.

-

At various time points, take aliquots of the solution.

-

Analyze the aliquots by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of released drug.

-

Calculate the half-life of drug release from the kinetic data.

Fluorescent Probes

While the direct use of trityl-protected amino acids as fluorescent probes is an emerging area, the inherent fluorescence of certain trityl derivatives, particularly trityl radicals, presents exciting possibilities.[14][15][16] Stable trityl radicals can exhibit fluorescence and have been explored as bioimaging agents.[14][17] The trityl group's ability to be cleaved under specific conditions (e.g., acidic pH or UV light with photolabile variants) also suggests its potential use in creating "caged" fluorescent probes.[18] In such a system, a fluorescent molecule could be rendered non-fluorescent by attachment to a trityl group and then "uncaged" to restore its fluorescence upon a specific stimulus.

Although detailed protocols for the synthesis of fluorescent probes directly from trityl-protected amino acids are not yet widely established, the principles of orthogonal protection and selective deprotection learned from peptide synthesis can be applied to the site-specific attachment of fluorophores to peptides containing trityl-protected residues.

Synthesis of Unnatural Amino Acids

The synthesis of unnatural amino acids (UAAs) is a rapidly growing field in chemical biology and drug discovery, as their incorporation into peptides and proteins can bestow novel properties.[18] The trityl group serves as a valuable protecting group in the multi-step synthesis of complex UAAs. Its steric bulk can direct reactions to other parts of the molecule, and its acid lability allows for its removal at the desired stage of the synthesis. For example, in the synthesis of peptide-peptoid hybrids, S-trityl protected aminothiols have been utilized as building blocks.[5]

Experimental Protocols in UAA Synthesis

Protocol 4: Example of Trityl Group Use in the Synthesis of a Peptide-Peptoid Hybrid [5]

-

Synthesize the S-trityl-protected aminothiol derivative.

-

Couple the protected aminothiol to a growing peptide chain on a solid-phase resin.

-

Perform further synthetic modifications on the peptoid portion.

-

Cleave the final product from the resin and remove the trityl protecting group under acidic conditions (e.g., TFA).

Conclusion

Trityl-protected amino acids are far more than simple building blocks for peptide synthesis. Their unique combination of steric bulk, tunable acid lability, and compatibility with orthogonal synthetic strategies has propelled their application into diverse and innovative areas of research. From enhancing the efficiency of SPPS to enabling the targeted delivery of therapeutics and facilitating the creation of novel molecular probes and unnatural amino acids, the trityl group continues to be a powerful and versatile tool. As research demands increasingly complex and precisely engineered molecules, the strategic application of trityl-protected amino acids is set to play an even more critical role in advancing the frontiers of science and medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. digital.csic.es [digital.csic.es]

- 3. researchgate.net [researchgate.net]

- 4. Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: the truth behind the yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of peptides containing C-terminal methyl esters using trityl side-chain anchoring: application to the synthesis of a-factor and a-factor analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Water-Soluble Trityl Radicals for Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Water-Soluble Trityl Radicals for Fluorescence Imaging [mdpi.com]

- 18. qyaobio.com [qyaobio.com]

Methodological & Application

Protocol for Incorporating Fmoc-Ser(Trt)-OH in Solid-Phase Peptide Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the incorporation of Fmoc-Ser(Trt)-OH in solid-phase peptide synthesis (SPPS). It includes detailed application notes, experimental protocols, and troubleshooting guidance to ensure the successful synthesis of peptides containing serine residues with high purity and yield.

Introduction

This compound is a critical building block in Fmoc-based solid-phase peptide synthesis, offering significant advantages, particularly in the synthesis of complex or aggregation-prone peptide sequences. The trityl (Trt) protecting group for the serine side-chain hydroxyl is highly acid-labile, allowing for mild cleavage conditions that preserve the integrity of sensitive residues within the peptide.[1][2] Furthermore, the steric bulk of the Trt group can disrupt inter-chain hydrogen bonding, a common cause of peptide aggregation during synthesis, leading to improved yields and purity.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value |

| Molecular Weight | 569.65 g/mol |

| Appearance | White to off-white powder |

| Side-Chain Protecting Group | Trityl (Trt) |

| Protecting Group Lability | Highly acid-labile (cleaved by mild acid, e.g., dilute TFA)[1] |

Performance in Solid-Phase Peptide Synthesis

The choice of the side-chain protecting group for serine significantly impacts the outcome of peptide synthesis. The Trt group offers distinct advantages over the more commonly used tert-butyl (tBu) group in specific contexts.

Coupling Efficiency

While both this compound and Fmoc-Ser(tBu)-OH generally exhibit high coupling efficiencies in standard peptide sequences, the performance of this compound is notably superior in the synthesis of "difficult" or aggregation-prone sequences. The bulky Trt group acts as a steric shield, preventing the formation of secondary structures like β-sheets that can hinder reaction kinetics.[3] For challenging sequences, such as those containing multiple serine residues, the use of this compound is strongly recommended to ensure complete and efficient coupling.[2]

Yield and Purity

The use of Trt-protected amino acids, including this compound, often results in crude peptides of higher purity compared to their tBu-protected counterparts.[1][4] This is particularly true for peptides containing sensitive amino acids like tryptophan and methionine. The milder acidic conditions required for Trt group removal minimize the formation of side products arising from the re-attachment of carbocations generated during cleavage.[1]

Table 1: Comparative Performance of Coupling Reagents for this compound

| Coupling Reagent | Typical Coupling Time (min) | Reported Purity (%) | Key Advantages | Potential Issues |

| HATU | 20 - 45 | >99.5 | Very high reactivity, superior for sterically hindered couplings, lower risk of racemization.[3] | Higher cost. |

| HBTU | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used.[3] | Potential for guanidinylation if used in excess, slightly higher risk of racemization compared to HATU.[5] |

| PyBOP | 30 - 60 | 98 - 99 | Efficient, no risk of guanidinylation. | Byproducts can be difficult to remove in solution-phase synthesis. |

| DIC/HOBt | 60 - 120 | 95 - 98 | Cost-effective, low risk of guanidinylation.[6] | Slower reaction rates, potential for N-acylurea formation. |

Note: The reported purity is dependent on the specific peptide sequence and synthesis conditions.

Experimental Protocols

The following protocols provide a step-by-step guide for the manual incorporation of this compound in SPPS. These can be adapted for automated synthesizers.

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amides) or 2-chlorotrityl chloride resin (for C-terminal acids)

-

This compound and other Fmoc-protected amino acids

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Reagent: 20% (v/v) Piperidine in DMF

-

Coupling Reagents: HATU, HBTU, or DIC/HOBt

-

Bases: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)[7]

-

Precipitation Solvent: Cold diethyl ether

Resin Preparation and Swelling

-

Transfer the desired amount of resin to a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

Drain the DMF.

Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times) and DMF (3 times).

Coupling of this compound

Due to the steric hindrance of the Trt group, a potent coupling reagent such as HATU is recommended.[8]

-

In a separate vial, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Pre-activate the mixture for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (5 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (colorless or yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is necessary.

Final Cleavage and Deprotection

-

After the final Fmoc deprotection, wash the peptide-resin with DCM (3 times) and dry it under vacuum.

-

Prepare the cleavage cocktail (Reagent K) in a well-ventilated fume hood.

-

Add the cleavage cocktail to the resin and agitate the mixture for 2-4 hours at room temperature. The solution may turn yellow due to the release of the trityl cation.[9]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the peptide pellet under vacuum.

Troubleshooting

Table 2: Troubleshooting Guide for the Use of this compound

| Issue | Potential Cause | Recommended Solution |

| Incomplete Coupling | Steric hindrance from the Trt group or peptide aggregation.[8] | Increase coupling time, use a higher excess of reagents (up to 5 equivalents), or switch to a more potent coupling reagent like HATU. Perform a double coupling.[8] |

| Racemization | Prolonged activation times or the use of certain bases like DIPEA.[6] | Minimize pre-activation time. Use a less hindered base such as 2,4,6-collidine, especially for sensitive couplings.[4] Consider using a carbodiimide-based coupling method (e.g., DIC/HOBt) which is less prone to racemization.[1] |

| Incomplete Trt Deprotection | Insufficient cleavage time or inadequate scavenger concentration.[8] | Extend the cleavage time to 4 hours. Ensure an adequate concentration of scavengers like TIS and EDT in the cleavage cocktail to effectively capture the released trityl cations.[8][10] |

| Aggregation | Inter-chain hydrogen bonding, particularly in serine-rich sequences.[2] | Use this compound instead of Fmoc-Ser(tBu)-OH. Synthesize the peptide at a lower substitution level on the resin. Incorporate pseudoproline dipeptides or use a backbone-protecting group (e.g., Hmb) in the sequence. |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow of solid-phase peptide synthesis incorporating this compound.

Conclusion

The use of this compound is a highly effective strategy for the solid-phase synthesis of peptides, particularly for sequences prone to aggregation or containing sensitive residues. The protocols and guidelines presented in this document provide a robust framework for researchers to successfully incorporate this valuable building block into their synthetic peptides, leading to higher purity and improved yields. Careful selection of coupling reagents and optimization of reaction conditions are paramount to achieving the best results.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mesalabs.com [mesalabs.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. peptide.com [peptide.com]

Application Notes and Protocols for the Efficient Activation of Fmoc-Ser(Trt)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal coupling reagent for the activation of Fmoc-Ser(Trt)-OH in Fmoc-based solid-phase peptide synthesis (SPPS). The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization, which can be a concern with serine derivatives. This document outlines the performance of commonly used coupling reagents, provides detailed experimental protocols, and offers a logical framework for reagent selection.

Introduction to this compound Coupling

This compound is a serine building block where the side-chain hydroxyl group is protected by a bulky trityl (Trt) group. This bulky protecting group can sterically hinder the coupling reaction, necessitating the use of potent activating agents to ensure complete and efficient amide bond formation. Furthermore, serine residues are susceptible to racemization, a process that can be influenced by the choice of coupling reagent and the base used in the reaction. Therefore, a careful selection of the coupling methodology is paramount to ensure the synthesis of high-purity peptides with the correct stereochemistry.

Comparison of Recommended Coupling Reagents

The selection of an appropriate coupling reagent for this compound activation is a balance between reaction speed, efficiency, and the suppression of side reactions. While quantitative data directly comparing all reagents for this specific derivative is not extensively available in a single study, performance can be extrapolated from studies on other sterically hindered or racemization-prone amino acids.[1] The following table summarizes the performance of highly recommended coupling reagents.

| Coupling Reagent/Method | Additive | Base | Typical Yield | Racemization Risk | Key Considerations |

| HATU | None | DIPEA, Collidine | High | Low to Moderate | Fast reaction times and high efficiency, even for sterically hindered couplings.[2] The choice of base can influence the extent of racemization.[3] |

| HBTU | HOBt | DIPEA, NMM | High | Moderate | A widely used and effective reagent, though generally considered slightly less reactive than HATU.[2] |

| HCTU | None | DIPEA, NMM | High | Low to Moderate | Offers fast coupling times and is reported to be less allergenic than some other benzotriazole-based reagents.[4][5] |

| DIC/OxymaPure® | OxymaPure® | None/DIPEA | High | Very Low | Often the preferred method for coupling racemization-prone amino acids. The absence of a strong organic base can be advantageous.[1] OxymaPure® is a safer, non-explosive alternative to HOBt.[6] |

| PyBOP | None | DIPEA, NMM | High | Low to Moderate | A phosphonium salt-based reagent that is a good alternative to uronium/aminium salts, particularly to avoid guanidinylation side reactions. |

Note: The quantitative data presented is collated from studies on the coupling of N-protected Serine and other sterically hindered amino acid derivatives and serves as a strong indicator of performance. Direct comparative data for this compound may vary based on the specific peptide sequence and synthesis conditions.

Experimental Protocols

The following are detailed protocols for the coupling of this compound to a resin-bound peptide using the recommended reagents. These protocols are based on a 0.1 mmol synthesis scale.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for its high efficiency and speed, especially for difficult couplings.

Materials:

-

This compound (3-5 equivalents)

-

HATU (2.9-4.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (4-10 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Deprotected peptide-resin (1 equivalent)

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected using a 20% piperidine in DMF solution and the resin is thoroughly washed with DMF.

-

Activation: In a separate reaction vessel, dissolve this compound and HATU in DMF. Add the base (DIPEA or Collidine) to the solution and agitate for 1-5 minutes to pre-activate the amino acid.

-

Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.

-

Monitoring: Monitor the completion of the reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.

-

Washing: Once the reaction is complete, drain the coupling solution and thoroughly wash the resin with DMF to remove excess reagents and by-products.

Protocol 2: DIC/OxymaPure®-Mediated Coupling

This protocol is highly recommended to minimize racemization.

Materials:

-

This compound (3-5 equivalents)

-

OxymaPure® (3-5 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Deprotected peptide-resin (1 equivalent)

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected using a 20% piperidine in DMF solution and the resin is thoroughly washed with DMF.

-

Solution Preparation: In a separate reaction vessel, dissolve this compound and OxymaPure® in DMF.

-

Coupling: Add the this compound/OxymaPure® solution to the deprotected peptide-resin.

-

Initiation: Add DIC to the reaction vessel.

-

Reaction: Agitate the mixture at room temperature for 1-4 hours.

-

Monitoring: Monitor the completion of the reaction using the Kaiser test.

-

Washing: Once the reaction is complete, drain the coupling solution and thoroughly wash the resin with DMF.

Protocol 3: HCTU-Mediated Coupling

This protocol offers a balance of speed and efficiency.

Materials:

-

This compound (3-5 equivalents)

-

HCTU (2.9-4.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (4-10 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Deprotected peptide-resin (1 equivalent)

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected using a 20% piperidine in DMF solution and the resin is thoroughly washed with DMF.

-

Activation: In a separate reaction vessel, dissolve this compound and HCTU in DMF. Add the base (DIPEA or NMM) to the solution and agitate briefly.

-

Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.

-

Monitoring: Monitor the completion of the reaction using the Kaiser test.

-

Washing: Once the reaction is complete, drain the coupling solution and thoroughly wash the resin with DMF.

Visualizing Workflows and Decision-Making